molecular formula C8H19NO B2681423 4-Methoxy-3-(propan-2-yl)butan-1-amine CAS No. 1526075-99-9

4-Methoxy-3-(propan-2-yl)butan-1-amine

Cat. No.: B2681423
CAS No.: 1526075-99-9
M. Wt: 145.246
InChI Key: NWIYYPGOAYSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(propan-2-yl)butan-1-amine is an organic compound with the molecular formula C8H19NO. It is a liquid at room temperature and has a molecular weight of 145.24 g/mol

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(propan-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-(propan-2-yl)butanal with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(propan-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(propan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(propan-2-yl)butan-1-amine
  • 4-Methoxy-3-(methyl)butan-1-amine
  • 4-Methoxy-3-(ethyl)butan-1-amine

Uniqueness

4-Methoxy-3-(propan-2-yl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(methoxymethyl)-4-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(2)8(4-5-9)6-10-3/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIYYPGOAYSYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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